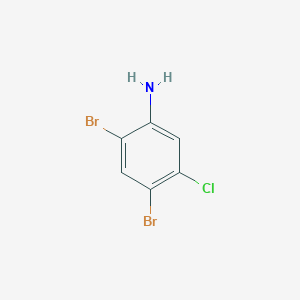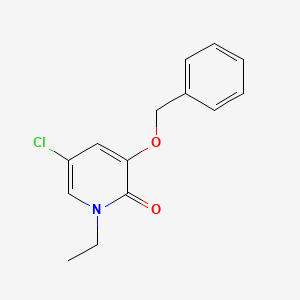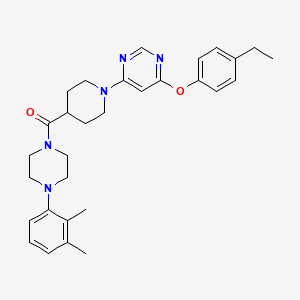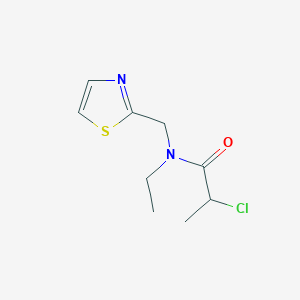
2,4-Dibromo-5-chlorobenzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2,4-Dibromo-5-chlorobenzenamine” is a chemical compound that has gained significant attention in various fields of research due to its unique chemical structure and potential biological activity. It has a molecular formula of C6H5BrClN .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various computational methods such as the restricted Hartree–Fock and density functional theory . These methods can be used to calculate optimized parameters such as dipole moment, average polarizability, anisotropic polarizability, and first-order molecular hyperpolarizability .
Scientific Research Applications
Catalytic Oxidation and Environmental Remediation
Research on the catalytic oxidation of chlorobenzenes and their derivatives highlights the potential for using specific catalysts to degrade environmental pollutants. Transition metal oxides supported on TiO2 and Al2O3 have been investigated for their activity in catalyzing the oxidation of dichlorobenzene, with implications for the treatment of halogenated organic contaminants in water and air (Krishnamoorthy, Rivas, & Amiridis, 2000).
Microbial Degradation of Chlorobenzenes
The study of microbial processes that degrade chlorobenzenes under anaerobic conditions points to biological methods for remediating environments contaminated with such compounds. A specialized bacterium, strain CBDB1, capable of reductive dechlorination of chlorobenzenes to less chlorinated derivatives, suggests avenues for the bioremediation of pollutants similar to 2,4-Dibromo-5-chlorobenzenamine (Adrian, Szewzyk, Wecke, & Görisch, 2000).
Electrochemical Polymerization
The synthesis of conducting polymers incorporating benzenamine derivatives for electrochromic devices illustrates potential applications in materials science. A specific monomer, 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzenamine, was electrochemically polymerized, indicating the versatility of benzenamine derivatives in developing novel materials with potential applications in electronics and optoelectronics (Yildiz et al., 2008).
Photocatalytic Degradation of Pharmaceuticals
The photocatalytic degradation of diclofenac, a pharmaceutical compound, using TiO2 under simulated solar irradiation reveals the potential for using photocatalysis to decompose complex organic molecules, including those with bromo- and chloro-substituents. This research suggests possible environmental applications for the degradation of persistent organic pollutants (Calza et al., 2006).
Synthesis and Characterization of Halogenated Benzene Derivatives
Research on the synthesis and characterization of halogenated benzene derivatives, including their interactions and transformations, provides foundational knowledge that could inform the use of this compound in various chemical syntheses, potentially including pharmaceuticals, agrochemicals, and materials science (Rot et al., 2000).
Properties
IUPAC Name |
2,4-dibromo-5-chloroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2ClN/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACVPJHHNIIIQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(cyanomethyl)-N,5-dimethyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide](/img/structure/B2725599.png)
![4-[3-[(2-Methyl-1-benzofuran-3-yl)methylamino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2725601.png)

![(E)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2725603.png)
![N-(4-methylthiazol-2-yl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2725604.png)




![7-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B2725612.png)
![1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone](/img/structure/B2725614.png)

![6-(allylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2725618.png)
![5-methyl-2-{[3-(3-methylphenoxy)propyl]thio}-1H-benzimidazole](/img/structure/B2725620.png)
